molecular formula C12H8N4 B15256878 2,3-Dimethylquinoxaline-6,7-dicarbonitrile

2,3-Dimethylquinoxaline-6,7-dicarbonitrile

Cat. No.: B15256878
M. Wt: 208.22 g/mol
InChI Key: FWKXTXAEVHJPNQ-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-6,7-dicarbonitrile is a chemical compound with the molecular formula C12H8N4 and a molecular weight of 208.22 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoxaline-6,7-dicarbonitrile typically involves the reaction of 2,3-dimethylquinoxaline with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinoxaline-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

2,3-Dimethylquinoxaline-6,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its gastroprotective effects, the compound modulates inflammatory biomarkers and upregulates gastroprotective mediators such as prostaglandin E2 . It also influences the expression of tumor suppressor genes, contributing to its therapeutic potential.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    2,3-Dimethylquinoxaline: A closely related compound with similar structural features.

    2,3-Dichloroquinoxaline: Another derivative with distinct chemical properties.

Uniqueness: 2,3-Dimethylquinoxaline-6,7-dicarbonitrile stands out due to its dual cyano groups, which impart unique electronic and chemical properties. These features make it particularly valuable in applications such as OLEDs and as a precursor for more complex chemical syntheses.

Properties

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

2,3-dimethylquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C12H8N4/c1-7-8(2)16-12-4-10(6-14)9(5-13)3-11(12)15-7/h3-4H,1-2H3

InChI Key

FWKXTXAEVHJPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C(=CC2=N1)C#N)C#N)C

Origin of Product

United States

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